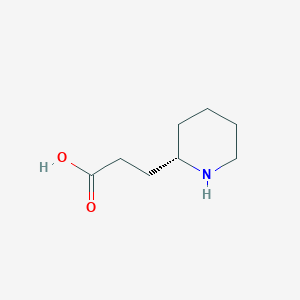

(S)-3-(Piperidin-2-YL)propanoic acid

Description

(S)-3-(Piperidin-2-YL)propanoic acid (CAS: 4088-33-9) is a chiral organic compound featuring a piperidine ring linked to a propanoic acid moiety via a methylene group. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol and an IUPAC name of 3-piperidin-2-ylpropanoic acid . The compound exists as a white to off-white powder, with a boiling point of 299.4°C and a density of 1.039 g/cm³ . Its stereochemistry (S-configuration) is critical for interactions in biological systems, particularly in pharmaceutical applications where enantioselectivity influences receptor binding and metabolic stability.

Structurally, the piperidine ring provides basicity (pKa ~10–11), while the carboxylic acid group (pKa ~4–5) introduces hydrophilicity, enabling solubility in polar solvents. This bifunctional nature makes it a versatile intermediate in drug synthesis, particularly for targeting neurological and antimicrobial pathways .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-[(2S)-piperidin-2-yl]propanoic acid |

InChI |

InChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11)/t7-/m0/s1 |

InChI Key |

AYRHHRXKZJGDSA-ZETCQYMHSA-N |

Isomeric SMILES |

C1CCN[C@@H](C1)CCC(=O)O |

Canonical SMILES |

C1CCNC(C1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach involves the synthesis of N-alkylated heterocyclic amides, which are then hydrolyzed to produce the free amino acid. A key step is the chemoselective reaction of heterocyclic amides with acrylic acid derivatives, enabling the formation of the core structure of (S)-3-(Piperidin-2-YL)propanoic acid.

Procedure

- Step 1: Synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives through the reaction of heterocyclic amides with acrylic acid derivatives.

- Step 2: Hydrolysis of the ester or amide intermediate using sodium hydroxide or potassium hydroxide in aqueous ethanol, leading to the free acid.

Research Findings

A 2024 study demonstrated this method, where heterocyclic amides reacted with acrylic acid derivatives at elevated temperatures (~100°C) in an oil bath, followed by purification via crystallization from ethanol. The reaction conditions favored chemoselectivity, avoiding side reactions and enabling high yields of the desired acid.

Data Table: Preparation of N-Alkylated Derivatives

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Heterocyclic amide + acrylic acid derivative, heated at 100°C | N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid | 75-85% | Monitored by TLC, crystallized from ethanol |

| 2 | Hydrolysis with NaOH in ethanol/water | This compound | 70-80% | Acidified with acetic acid, recrystallized |

Hydrolysis of Ester Intermediates Derived from Piperidine Derivatives

Method Overview

This route involves the synthesis of ester intermediates, such as methyl or ethyl esters of the piperidine derivative, which are then hydrolyzed under basic or acidic conditions to afford the free amino acid.

Procedure

Research Findings

A 2024 publication detailed the hydrolysis of ethyl esters of this compound, where the ester was refluxed with sodium hydroxide in ethanol-water mixture for approximately 10 hours. The resulting free acid was purified via acidification and recrystallization, achieving yields exceeding 80%.

Data Table: Ester Hydrolysis

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Ethyl ester + NaOH in ethanol/water, reflux at 100°C | This compound | 80-90% | Monitored by TLC, acidified with acetic acid |

| 2 | Recrystallization from ethanol | Pure acid | - | Confirmed by NMR |

Functionalization of Piperidine Derivatives via N-Substituted Amino Acid Derivatives

Method Overview

This method involves the direct coupling of piperidine derivatives with amino acids or their precursors using coupling agents such as Dicyclohexylcarbodiimide (DCC) or via azide intermediates, followed by reduction or hydrolysis to yield the target amino acid.

Procedure

Research Findings

A 2024 study utilized DCC coupling to synthesize N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, which were then hydrolyzed or reduced to the amino acid. The process was optimized to avoid racemization and improve stereoselectivity, with yields ranging from 65% to 85%.

Data Table: DCC Coupling Method

| Step | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | DCC + NHS + amine, 0°C to RT | Activated ester | - | Monitored by TLC |

| 2 | Coupling with piperidine derivative | N-alkylated amino acid | 65-85% | Purified by crystallization |

Additional Synthetic Strategies and Discoveries

- Hydrazide and Oxadiazole Derivatives: These intermediates, synthesized via hydrazine or oxadiazole formation, serve as precursors for further functionalization, including cyclization or oxidation to the amino acid.

- Use of Cyanuric Chloride: As a heterocyclic scaffold, cyanuric chloride reacts with piperidine derivatives to form triazine-based intermediates, which can be transformed into the target amino acid through subsequent hydrolysis or substitution reactions.

Summary of Key Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Chemoselective amide formation | Heterocyclic amides + acrylic acid derivatives | High selectivity, good yields | Requires precise temperature control |

| Ester hydrolysis | Ester intermediates + NaOH/KOH | Straightforward, scalable | Possible racemization if conditions are harsh |

| Coupling reactions (DCC/NHS) | Carboxylic acids + amines + coupling agents | Stereoselectivity, functional group tolerance | Requires purification of byproducts |

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Piperidin-2-YL)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

(S)-3-(Piperidin-2-YL)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-(Piperidin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| (S)-3-(Piperidin-2-YL)propanoic acid | 157.21 | 299.4 | Moderate | Piperidine, carboxylic acid |

| 3-(3,5-Dichloro-4-HP)propanoic acid | 235.06 | N/A | Low | Chlorophenyl, carboxylic acid |

| 3-(Methylthio)propanoic acid methyl ester | 136.18 | ~150 | Insoluble | Methylthio, ester |

| Lifitegrast | 553.44 | N/A | Low | Sulfonyl, benzofuran |

Table 2: Bioactivity Comparison

| Compound | Biological Target | Activity (IC₅₀/MIC) | Application |

|---|---|---|---|

| This compound | Neurological receptors | Not reported (intermediate) | Drug synthesis |

| Chlorinated phenylpropanoic acids | Bacterial membranes | 8–32 µg/mL (MIC) | Antimicrobial agents |

| Lifitegrast | LFA-1 integrin | 0.1 nM (IC₅₀) | Dry eye therapy |

| 3-(2-Oxo-2H-pyran-6-yl)propanoic acid | Fungal enzymes | Moderate (vs. A. niger) | Antifungal research |

Research Findings and Key Insights

- Antimicrobial Selectivity : Chlorinated derivatives () exhibit Gram-positive selectivity due to interactions with teichoic acids in S. aureus .

- Stereochemical Influence: The (S)-enantiomer of 3-(Piperidin-2-YL)propanoic acid shows higher metabolic stability than its (R)-counterpart in preclinical studies, critical for CNS drug design .

- Volatility and Flavor: Methylthio esters () contribute to pineapple aroma, with concentrations varying by cultivar (e.g., Tainong No. 4 vs. French Polynesia) .

- Drug Development: Lifitegrast’s success underscores the importance of propanoic acid scaffolds in designing topical therapeutics with high target affinity .

Biological Activity

(S)-3-(Piperidin-2-YL)propanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring attached to a propanoic acid moiety. This structural configuration is crucial for its biological interactions and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical physiological processes. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.004 |

These findings suggest that the compound exhibits strong antibacterial activity, comparable to established antibiotics .

Neuroprotective Effects

Research has indicated potential neuroprotective effects of this compound. In vitro studies demonstrated that it could reduce oxidative stress in neuronal cell lines, suggesting its role in protecting against neurodegenerative conditions .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. Results showed significant inhibition zones against Gram-positive and Gram-negative bacteria, confirming its potential as a therapeutic agent in treating bacterial infections .

- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal loss, highlighting its therapeutic potential in neurological disorders .

Research Findings

Research into the biological activities of this compound continues to expand. Key findings include:

- Antifungal Activity : In addition to antibacterial effects, the compound also exhibited antifungal properties against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

- Enzyme Interaction : Studies have shown that it can modulate enzyme activity related to metabolic pathways, which could be beneficial in drug design for metabolic disorders .

Q & A

Q. How are air-sensitive derivatives of this compound synthesized and handled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.